molecular formula C23H24ClFN4O2 B2389113 N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185135-33-4

N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2389113
CAS RN: 1185135-33-4
M. Wt: 442.92
InChI Key: VXMLEKZNBWBYRG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H24ClFN4O2 and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides and Herbicide Safeners

Research has characterized N-derivatives of similar compounds as potential pesticides, highlighting their importance in the development of new agricultural chemicals. For instance, studies on the powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a structurally related compound, indicate their potential as pesticides (Olszewska et al., 2011). Additionally, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides underlines the relevance of such compounds in agricultural research to understand their metabolism and mode of action (Latli & Casida, 1995).

Antiplasmodial Properties

Novel N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been prepared and evaluated for potential in vitro antiplasmodial properties, showcasing the interest in such compounds for medical applications, particularly in malaria research (Mphahlele et al., 2017).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized and tested for anti-inflammatory activity, demonstrating the pharmaceutical potential of these compounds (Sunder & Maleraju, 2013).

Radioligands for PET Imaging

The radiosynthesis of selective radioligands, such as those involving 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging with PET highlights the use of structurally related compounds in neurology and oncology research (Dollé et al., 2008).

Cholinesterase Inhibition

New synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of acetamide compounds, have been evaluated for cholinesterase inhibition, suggesting their potential utility in the treatment or study of diseases characterized by cholinesterase dysfunction (Riaz et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2/c1-14-3-4-16(11-15(14)2)21-22(31)28-23(27-21)7-9-29(10-8-23)13-20(30)26-17-5-6-19(25)18(24)12-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLEKZNBWBYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

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